4-Butyl-4-(dimethylamino)cyclohexanone
Description
4-Butyl-4-(dimethylamino)cyclohexanone is a cyclohexanone derivative featuring a dimethylamino group (-N(CH₃)₂) and a butyl (-C₄H₉) substituent at the 4-position of the cyclohexanone ring. The dimethylamino group is electron-donating, influencing the compound’s electronic environment, while the butyl group enhances lipophilicity. These features make it a candidate for applications in organic synthesis, catalysis, or pharmaceutical intermediates.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-butyl-4-(dimethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C12H23NO/c1-4-5-8-12(13(2)3)9-6-11(14)7-10-12/h4-10H2,1-3H3 |
InChI Key |
DPVUFUOYOCNVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(=O)CC1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclohexanones with Amino Groups
2.1.1. 4-(Dimethylamino)cyclohexanone (CAS 40594-34-1)
- Molecular Formula: C₈H₁₅NO
- Molecular Weight : 141.21 g/mol
- Key Properties : Density 0.96 g/cm³, boiling point 213.3°C, flash point 71°C .
- Reactivity/Applications: Acts as an intermediate in organic synthesis. The dimethylamino group enhances nucleophilic reactivity, making it useful in forming enamines or participating in catalytic cycles.
2.1.2. 4-(Dibenzylamino)cyclohexanone (Compound 9)
- Molecular Formula: C₂₀H₂₃NO (estimated)
- Molecular Weight : ~293.41 g/mol
- Key Differences: The dibenzylamino group (-N(CH₂C₆H₅)₂) introduces steric bulk and reduced solubility compared to dimethylamino derivatives. Used in synthesizing spiro compounds (e.g., compound 1 in ) .
2.1.3. 4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexanone (CAS 1187964-31-3)
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.30 g/mol
Alkyl-Substituted Cyclohexanones
2.2.1. 4-Heptylcyclohexanone (CAS 16618-75-0)
- Molecular Formula : C₁₃H₂₄O
- Molecular Weight : 196.33 g/mol
- Key Differences : The heptyl chain increases hydrophobicity, making it suitable as a solvent for waxes, resins, and polymers. Requires stringent safety measures (e.g., ventilation, PPE) due to flammability .
2.2.2. 3-Methyl-2-cyclohexanone (Nutclone, CAS 1193-18-6)
- Molecular Formula : C₇H₁₄O
- Molecular Weight : 114.19 g/mol
- Key Differences : Methyl substitution at the 3-position imparts a nutty, caramel-like odor, making it valuable in fragrances .
Functionalized Cyclohexanone Derivatives
2.3.1. Cyclohexanone Diethyl Acetal (Rhumytal, CAS 1670-47-9)
- Molecular Formula : C₁₀H₂₀O₂
- Molecular Weight : 172.26 g/mol
- Key Differences : The acetal group stabilizes the carbonyl, reducing reactivity toward nucleophiles. Used in perfumery for its rum-like aroma .
Comparative Analysis Table
| Compound | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| 4-Butyl-4-(dimethylamino)cyclohexanone | Butyl, -N(CH₃)₂ | ~197.32* | N/A | Organic synthesis, catalysis | Enhanced nucleophilicity, lipophilic |
| 4-(Dimethylamino)cyclohexanone | -N(CH₃)₂ | 141.21 | 213.3 | Synthetic intermediate | Forms enamines, catalytic activity |
| 4-Heptylcyclohexanone | Heptyl | 196.33 | N/A | Solvent for polymers, resins | Low polarity, hydrophobic |
| 4-(Dibenzylamino)cyclohexanone | -N(CH₂C₆H₅)₂ | ~293.41* | N/A | Spiro compound synthesis | Steric hindrance, reduced solubility |
| 3-Methyl-2-cyclohexanone | Methyl | 114.19 | N/A | Fragrance, flavoring agent | Odor-active, stable |
*Estimated values based on structural analogs.
Key Research Findings
- Electronic Effects: Amino groups (e.g., -N(CH₃)₂) increase electron density at the cyclohexanone ring, promoting nucleophilic reactions. This is critical in catalytic applications, as seen in pyridinium fluoride-mediated indole synthesis () .
- Steric Influence: Bulky substituents (e.g., dibenzylamino) reduce reaction rates in crowded environments but enable unique product geometries (e.g., spiro compounds) .
- Safety Profiles: Alkyl-substituted derivatives (e.g., 4-heptylcyclohexanone) require rigorous safety protocols due to flammability and inhalation risks , while amino-substituted analogs may pose handling challenges due to basicity.
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